molecular formula C12H24O2Si B1474328 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol CAS No. 259880-64-3

5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol

Cat. No.: B1474328
CAS No.: 259880-64-3
M. Wt: 228.4 g/mol
InChI Key: BCOOHOFAFOLFMF-UHFFFAOYSA-N
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Description

5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol is a sophisticated chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound features a tert-butyldimethylsilyl (TBS) protecting group, which masks a hydroxyl functionality to allow for selective reactions elsewhere on the molecule during complex multi-step syntheses . The presence of both a protected alcohol and a terminal alkyne on a compact scaffold makes it a versatile intermediate for constructing more complex molecular architectures. Its structure is analogous to that of 2-methylbut-3-yn-2-ol, a reagent well-known for its role as a monoprotected equivalent of acetylene, enabling controlled introduction of alkynyl units into target molecules . Researchers value this compound for its application in Sonogashira-type cross-coupling reactions and nucleophilic additions, where it can be used to install key alkyne spacers and functional groups into potential active pharmaceutical ingredients (APIs) and other specialty chemicals. The TBS group enhances the compound's stability and solubility in organic solvents, facilitating its handling and purification in the laboratory. This reagent is strictly for research applications in controlled laboratory environments.

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2-methylpent-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2Si/c1-11(2,3)15(6,7)14-10-8-9-12(4,5)13/h13H,10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOOHOFAFOLFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-pentyn-2-ol, commonly referred to as TBS (tert-butyldimethylsilyl) ether derivative, is a compound of significant interest in organic chemistry and pharmacology. Its unique structure, characterized by the presence of a silyl ether group, imparts distinct biological activities that are being explored for various applications.

  • Molecular Formula : C12H24O2Si
  • Molar Mass : 228.403 g/mol
  • CAS Number : 259880-64-3

The biological activity of this compound is primarily attributed to its ability to act as a hydrogen bond donor and its role in catalysis. The silyl group enhances the stability and reactivity of the molecule, making it suitable for various biochemical applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
  • Catalytic Applications : The compound has been utilized in catalytic processes, particularly in organic synthesis. Its ability to stabilize transition states makes it a valuable reagent in chemical reactions.
  • Pharmacological Potential : There are indications that derivatives of this compound may interact with specific biological targets, leading to therapeutic effects. However, detailed pharmacological studies are still required to establish these effects conclusively.

Antimicrobial Studies

A study conducted by researchers at PubMed evaluated the antimicrobial efficacy of silyl ether compounds, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Catalysis Research

In a study published in Organic Letters, the compound was used as a catalyst in the synthesis of complex organic molecules. The results highlighted its effectiveness in facilitating reactions with high yields and selectivity .

Pharmacological Investigations

Recent pharmacological investigations have focused on the interaction of this compound with various receptors. For instance, its derivatives were tested for agonistic activity on serotonin receptors, showing promising results that warrant further exploration .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialInhibits growth of bacteria
CatalyticUsed in organic synthesis with high yields
Pharmacological PotentialInteraction with serotonin receptors

Scientific Research Applications

Organic Synthesis

TBS Protection :
The compound serves as a protecting group for alcohols during organic synthesis. The tert-butyldimethylsilyl (TBS) group is highly stable under various reaction conditions and can be selectively removed without affecting other functional groups. This characteristic makes it invaluable in multi-step synthetic pathways.

Case Study: Synthesis of Complex Natural Products

In the synthesis of complex natural products, such as terpenoids and alkaloids, TBS protection allows for the selective functionalization of alcohols. For instance, the use of TBS-protected alcohols has been reported in the total synthesis of various natural products where regioselectivity and stereoselectivity are crucial .

Pharmaceutical Applications

Drug Development :
The compound is utilized in the development of pharmaceutical intermediates. Its ability to stabilize reactive intermediates facilitates the synthesis of bioactive compounds.

Case Study: Synthesis of Antiviral Agents

In a study focusing on antiviral agents, TBS-protected alcohol derivatives were synthesized to enhance bioavailability and stability. The incorporation of the TBS group allowed for easier manipulation during the synthetic process, leading to higher yields of the desired antiviral agents .

Materials Science

Silicon-Based Materials :
The silyl ether functionality in this compound enables its application in the development of silicon-based materials. These materials are essential in electronic devices and coatings due to their unique properties.

Data Table: Comparison of Silicon-Based Materials

PropertyTBS-Protected CompoundOther Silicon Compounds
Thermal StabilityHighModerate
ReactivityLowVariable
ApplicationElectronicsCoatings

Analytical Chemistry

Chromatography :
5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol is also employed as a standard in chromatographic methods due to its well-defined structure and stability.

Case Study: Use in HPLC

In high-performance liquid chromatography (HPLC), this compound serves as a calibration standard due to its reproducible retention time and peak area under varying conditions. This application is critical for quantifying other compounds in complex mixtures .

Comparison with Similar Compounds

Research Findings and Key Differences

Thermal Stability

  • The TBS-protected alkynol exhibits higher thermal stability (decomposition >200°C) compared to the dimethylamino analog, which may degrade at lower temperatures due to amine oxidation .

Solubility

  • TBS Compounds: Generally soluble in non-polar solvents (e.g., hexane, toluene) but poorly in polar solvents (e.g., water, methanol) .
  • Thienyl Derivative : Enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the thienyl group’s π-system .

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Formation of the propargylic alcohol intermediate, 2-methyl-3-pentyn-2-ol.
  • Protection of the hydroxyl group by tert-butyldimethylsilyl chloride (TBDMSCl) to yield the silyl ether derivative.

This approach ensures the hydroxyl group is protected during subsequent synthetic transformations and purification steps.

Preparation of 2-Methyl-3-pentyn-2-ol

The propargylic alcohol 2-methyl-3-pentyn-2-ol is commonly synthesized via nucleophilic addition of an acetylide anion to a ketone or aldehyde, or through alkynylation of appropriate precursors.

  • For example, the addition of lithium acetylide or other acetylide equivalents to acetone or similar carbonyl compounds can furnish 2-methyl-3-pentyn-2-ol.
  • The crude alcohol is often purified by standard organic workup and chromatography.

Silylation to Form the TBDMS Ether

The critical step for obtaining 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-pentyn-2-ol is the silylation of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.

Typical reaction conditions include:

Reagent/Condition Details
Starting material 2-methyl-3-pentyn-2-ol
Silylating agent tert-butyldimethylsilyl chloride (TBDMSCl)
Base Imidazole or triethylamine (Et3N)
Solvent Dry tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction time 1–24 hours
Workup Aqueous quench, extraction, drying over Na2SO4
Purification Silica gel column chromatography

This method yields the silyl-protected propargylic alcohol as a colorless oil with high purity and good yields (typically 70–90%).

Representative Experimental Procedure

A detailed procedure adapted from Organic Syntheses and related literature is as follows:

  • Dissolve 2-methyl-3-pentyn-2-ol in dry THF under an inert atmosphere.
  • Add imidazole (1.1 equiv) as a base.
  • Cool the reaction mixture to 0 °C.
  • Add TBDMSCl (1.1 equiv) dropwise with stirring.
  • Allow the reaction to warm to room temperature and stir for several hours (typically overnight).
  • Quench the reaction with water, extract with ethyl acetate or dichloromethane.
  • Wash the organic phase with brine, dry over anhydrous sodium sulfate.
  • Concentrate under reduced pressure.
  • Purify the crude product by silica gel chromatography using a gradient of n-pentane and ethyl acetate.

The product is characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm the silyl ether formation and retention of the alkyne functionality.

Analytical Data and Reaction Yields

Parameter Observed Data
Yield 70–90%
Physical state Colorless oil
Rf (n-pentane:EtOAc 20:1) ~0.33
^1H NMR (CDCl3, 300 MHz) Signals corresponding to TBDMS, methyl, and alkyne protons
^13C NMR Characteristic peaks for silyl group and alkyne carbons
Purity >95% by NMR and chromatography

Notes on Reaction Optimization and Variations

  • The choice of base affects the reaction rate and yield; imidazole is preferred for mild conditions and minimal side reactions.
  • Dry solvents and inert atmosphere prevent hydrolysis of TBDMSCl and ensure high yields.
  • Reaction temperature control (starting at 0 °C) minimizes side reactions.
  • Alternative silylating agents (e.g., TBDMS triflate) can be used but TBDMSCl remains standard due to availability and cost.
  • The silyl ether is stable under typical chromatographic conditions, facilitating purification.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Alkynylation Acetylide anion + acetone or equivalent 2-methyl-3-pentyn-2-ol (propargylic alcohol)
2 Silylation (Protection) TBDMSCl, imidazole, dry THF, 0 °C to RT, overnight This compound (70–90% yield)

Research Findings and Literature Support

  • The silylation step is well-documented in synthetic organic chemistry literature as a reliable method to protect propargylic alcohols.
  • The use of TBDMS protection enhances compound stability and facilitates further synthetic transformations.
  • Silica gel chromatography is effective for purification, with typical solvent systems being n-pentane/ethyl acetate mixtures.
  • NMR data confirm the integrity of the alkyne and silyl ether functionalities after preparation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what critical reaction parameters must be controlled?

  • Methodological Answer : The compound can be synthesized via silylation of the parent alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. Key parameters include:

  • Inert atmosphere (argon/nitrogen) to prevent moisture interference.
  • Base selection (e.g., imidazole or pyridine) to scavenge HCl.
  • Reaction temperature (typically 0–25°C) to balance reaction rate and side-product formation.
  • Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are most effective for characterizing structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the silyl ether (δ ~0.1–0.3 ppm for Si(CH3)2), alkyne proton (δ ~2.0–3.0 ppm), and hydroxyl group (if deprotected).
  • IR Spectroscopy : Confirm C≡C stretch (~2100–2260 cm⁻¹) and Si-O-C stretch (~1000–1100 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Verify molecular ion ([M+H]+) and fragmentation patterns.

Q. What are the key stability considerations for storage and handling?

  • Recommendations :

ParameterGuidanceSource
TemperatureStore below 25°C in sealed containers
Light SensitivityProtect from prolonged UV exposureInferred
IncompatibilitiesAvoid strong oxidizers, sparks

Q. What safety protocols are mandated for laboratory work?

  • Critical Measures :

  • Engineering controls : Local exhaust ventilation to limit vapor exposure .
  • PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats .
  • Fire prevention : Eliminate ignition sources; use grounded equipment to prevent static discharge .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl (TBDMS) group influence regioselectivity in alkyne functionalization?

  • Methodological Answer : The TBDMS group sterically shields the adjacent hydroxyl, directing reactions to the alkyne terminus. Computational modeling (e.g., DFT calculations) can predict regioselectivity by analyzing electron density and steric maps . For example, in Sonogashira couplings, the silyl ether may suppress homocoupling by stabilizing the transition state.

Q. What methodological approaches resolve contradictions in kinetic data from nucleophilic substitution reactions?

  • Advanced Workflow :

Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outlier datasets.

Mechanistic modeling : Use Eyring plots to compare activation parameters across studies.

In silico validation : Perform transition-state simulations (Gaussian, ORCA) to reconcile experimental vs. theoretical rate constants .

Q. How can computational reaction path searching optimize catalytic coupling reactions?

  • Strategy :

  • Quantum chemical workflows : Use ICReDD’s reaction path search methods to simulate intermediates and barriers (e.g., for Cu-catalyzed cyclopropanations) .
  • Machine learning : Train models on existing alkyne reactivity data to predict optimal catalysts/solvents.
  • Experimental validation : Narrow conditions using high-throughput screening (e.g., robotic liquid handlers).

Q. What strategies ensure data integrity in multi-institutional studies on this compound’s reactivity?

  • Best Practices :

StrategyImplementationSource
Data encryptionAES-256 for raw spectral files
Access controlsRole-based permissions in LIMS
Metadata taggingISA-Tab standards for workflowsInferred

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol
Reactant of Route 2
Reactant of Route 2
5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol

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